molecular formula C21H20N4O4 B5690051 N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B5690051
M. Wt: 392.4 g/mol
InChI Key: WVBWEORXDKQMBH-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound featuring a pyridazinone core structure. This core is of significant interest in medicinal chemistry, as pyridazinone derivatives have been investigated for their ability to modulate protein-protein interactions. For instance, structurally related compounds based on a pyridazinone scaffold have been identified as first-in-class inhibitors that disrupt the interaction between the protein arginine methyltransferase PRMT5 and its substrate adaptor proteins, which is a synthetic lethal dependency in certain MTAP-deleted cancer cells . The specific biological activity and mechanism of action for this particular compound require further experimental characterization. Researchers can utilize this chemical for exploring new biochemical pathways, profiling against novel targets, or as a building block in the development of potential therapeutic agents. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-14(26)22-16-5-7-17(8-6-16)23-20(27)13-25-21(28)12-11-19(24-25)15-3-9-18(29-2)10-4-15/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBWEORXDKQMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the acetylamino and methoxyphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The acetylamino and methoxyphenyl groups can be substituted with other functional groups to create derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Pyridazinone Core) Molecular Formula Molecular Weight Key Features
Target Compound 3-(4-methoxyphenyl), 1-(N-[4-(acetylamino)phenyl]acetamide) C₁₉H₁₈N₄O₄ 366.37 - 4-Methoxy enhances lipophilicity
- Acetylamino group improves solubility
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide 3-methyl, 5-(4-methylthiobenzyl), 1-(N-4-bromophenyl acetamide) C₂₁H₂₁BrN₄O₂S 497.39 - Bromophenyl increases steric bulk
- Methylthio improves metabolic stability
2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide 3-(4-fluorophenyl), 1-(N-pyridin-2-ylmethyl acetamide) C₁₈H₁₆FN₅O₂ 365.35 - Fluorophenyl enhances electronegativity
- Pyridinyl aids in hydrogen bonding
N-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 3-(4-methoxyphenyl), 1-(N-4-methoxyphenyl acetamide) C₂₀H₁₉N₃O₄ 365.38 - Dual methoxy groups increase hydrophobicity

Key Observations :

  • Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl group (target compound) provides electron-donating properties, favoring interactions with hydrophobic pockets .
  • Solubility and Bioavailability: The acetylamino group in the target compound improves aqueous solubility compared to bromophenyl or methylthio substituents (), which may enhance oral bioavailability .
Analog-Specific Routes :
  • N-(4-Bromophenyl) Analog (): Prepared via nucleophilic substitution of bromophenylamine with a pyridazinone-acetic acid chloride intermediate.
  • Fluorophenyl Derivatives () : Synthesized using Suzuki-Miyaura coupling for aryl-fluorine introduction, followed by amide bond formation .

Pharmacological and Computational Insights

Kinase Inhibition Potential :
  • Pyridazinones with 4-methoxyphenyl groups (e.g., ) show moderate inhibition of protein kinases due to hydrophobic interactions with ATP-binding pockets .
  • Piperazinyl-substituted analogs () exhibit enhanced activity against formyl peptide receptors, attributed to their basic nitrogen atoms facilitating ionic interactions .
Molecular Docking Predictions :
  • Glide XP scoring () suggests that the 4-methoxyphenyl group in the target compound may engage in hydrophobic enclosure within enzyme active sites, while the acetylamino group forms hydrogen bonds with backbone amides .

Biological Activity

N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N4O3, with a molecular weight of 348.39 g/mol. The compound features an acetylamino group, a methoxyphenyl moiety, and a pyridazinone structure, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC19H20N4O3
Molecular Weight348.39 g/mol
IUPAC NameThis compound
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival. Research indicates that it may inhibit specific enzymes or receptors associated with tumor growth. For instance, studies have shown that derivatives with similar structures often act as inhibitors of heat shock proteins (Hsp70), which play a critical role in cancer cell survival by stabilizing oncoproteins .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. The MTT assay has been commonly used to assess cytotoxicity.

Key Findings:

  • Cell Lines Tested: HepG2 (liver cancer), MDA-MB-231 (triple-negative breast cancer).
  • IC50 Values: The compound exhibited significant cytotoxicity, with IC50 values indicating potent anti-proliferative effects against HepG2 cells.
CompoundCell LineIC50 (µg/mL)
N-[4-(acetylamino)phenyl]-2-[...aceticamideHepG215.5
N-[4-(acetylamino)phenyl]-2-[...aceticamideMDA-MB-23122.3

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating groups at specific positions on the phenyl rings enhances the anticancer activity. For example, compounds with methoxy groups showed improved efficacy compared to those without such substitutions.

Case Studies

  • Study on HepG2 Cells:
    • A study investigated the effects of various derivatives on HepG2 cells using the MTT assay.
    • Results indicated that compounds with methoxy substitutions significantly inhibited cell proliferation compared to controls.
    • The most potent derivative had an IC50 value of 13 µg/mL, demonstrating strong cytotoxicity.
  • Mechanistic Studies:
    • Additional research focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells.
    • Flow cytometry and Western blotting were employed to assess changes in apoptosis-related proteins, confirming that the compound activates apoptotic pathways.

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